N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
This compound is a propanamide derivative featuring a 2,5-dimethylphenyl group, a 3-methoxyphenyl substituent, and a 2H-tetrazole-5-yl moiety.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-8-13(2)17(9-12)20-19(25)16(18-21-23-24-22-18)11-14-5-4-6-15(10-14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDOYQIXNPKZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This step often requires the use of a catalyst such as zinc chloride and is conducted under reflux conditions.
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Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
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Coupling with the Dimethylphenyl Group: : The final step involves coupling the intermediate with 2,5-dimethylphenylamine. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its structural components may impart desirable properties such as thermal stability and resistance to degradation, making it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
a) N-(2,5-Dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Key Difference : The methoxy group is at the 2-position of the phenyl ring instead of the 3-position.
- Impact: Substituent position affects electronic properties and steric interactions.
- Molecular Weight : 367.41 g/mol (based on a related analog in ).
b) 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Key Differences :
- Substituents : 2,3-Dimethoxyphenyl and 4-methoxyphenyl groups.
- Molecular Weight : 383.41 g/mol (vs. ~367–389 g/mol for other analogs).
- Functional Relevance : Additional methoxy groups enhance hydrophilicity and may improve solubility, critical for pharmacokinetics .
Heterocyclic Variants
a) Thiazole/Oxadiazole Derivatives
Compounds such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) ():
- Heterocycle : Combines thiazole and oxadiazole rings instead of tetrazole.
- Properties :
- Melting Point : 134–178°C (broader range due to structural rigidity).
- Molecular Weight : 389 g/mol.
b) Oxazole Derivatives
N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide ():
- Heterocycle : Oxazole ring replaces tetrazole.
- Molecular Weight : 260.33 g/mol (lower due to simpler substituents).
- Safety Data : Highlighted for industrial handling precautions, indicating differences in reactivity or toxicity profiles compared to tetrazole analogs .
Substituent Position and Bioactivity
3-Methoxy vs. 2-Methoxy Phenyl Groups :
- 2,5-Dimethylphenyl vs. In contrast, 4-methoxyphenyl () increases polarity, favoring aqueous solubility .
Biological Activity
N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Tetrazole Ring : Known for its stability and ability to mimic carboxylic acids in biological systems.
- Aromatic Substituents : The presence of dimethylphenyl and methoxyphenyl groups enhances its chemical properties and biological interactions.
Molecular Formula : C19H21N5O2
Molecular Weight : 353.41 g/mol
IUPAC Name : this compound
The mechanism of action for this compound involves:
- Enzyme Interaction : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to active sites on enzymes or receptors.
- Modulation of Biological Pathways : The aromatic groups may enhance binding affinity, leading to modulation of various biological pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that tetrazole derivatives can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl rings are crucial for enhancing cytotoxic effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Jurkat | 23.30 ± 0.35 |
| This compound | A431 | <50 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. A study indicated that tetrazole derivatives showed efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic rings was found to enhance antibacterial activity.
Neuroprotective Effects
Emerging studies suggest neuroprotective properties associated with compounds containing tetrazole moieties. These compounds may inhibit neuroinflammatory pathways and protect neuronal cells from apoptosis.
Case Studies and Research Findings
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Study on Anticancer Activity :
- A recent study evaluated the anticancer efficacy of various tetrazole derivatives, including this compound.
- Results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with an IC50 comparable to standard chemotherapeutics like doxorubicin.
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Antimicrobial Efficacy Assessment :
- In vitro tests demonstrated that the compound had notable activity against Staphylococcus aureus and Escherichia coli.
- The SAR analysis highlighted that modifications in the methoxy group could lead to enhanced antibacterial properties.
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Neuroprotective Studies :
- Research focused on the neuroprotective effects of similar tetrazole compounds revealed their capability to reduce oxidative stress in neuronal cells.
- The findings suggest potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
